N-(2-amino-1,3-benzothiazol-6-yl)propanamide
Description
N-(2-Amino-1,3-benzothiazol-6-yl)propanamide is a benzothiazole derivative characterized by a fused benzene-thiazole ring system. The amino group at position 2 and the propanamide substituent at position 6 define its core structure (Figure 1).
Properties
Molecular Formula |
C10H11N3OS |
|---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
N-(2-amino-1,3-benzothiazol-6-yl)propanamide |
InChI |
InChI=1S/C10H11N3OS/c1-2-9(14)12-6-3-4-7-8(5-6)15-10(11)13-7/h3-5H,2H2,1H3,(H2,11,13)(H,12,14) |
InChI Key |
OYLMBEKVWFKEBL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)N=C(S2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-1,3-benzothiazol-6-yl)propanamide typically involves the reaction of 2-amino-1,3-benzothiazole with propanoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Acylation of the 2-Amino Group
The primary amine at position 2 undergoes nucleophilic acylation reactions. This reactivity is consistent with analogous benzothiazole derivatives:
-
Key finding : N-Acetylation significantly alters biological activity. For example, acetylation of 2-aminobenzothiazoles can reduce antitumor efficacy in certain cell lines .
Hydrolysis of the Propanamide Group
The amide bond in the propanamide side chain is susceptible to hydrolysis under acidic or basic conditions:
-
Mass spectrometry : ESI-MS studies of similar amides show fragmentation via two pathways:
Electrophilic Aromatic Substitution
The benzothiazole ring undergoes regioselective substitution, guided by the electron-donating amino group:
Oxidation Reactions
The sulfur atom in the thiazole ring and the amino group are oxidation-sensitive:
Condensation and Cyclization
The amino group participates in condensation reactions:
| Reaction Partner | Conditions | Product | Reference |
|---|---|---|---|
| Aromatic aldehydes | Ethanol, piperidine catalyst | Schiff base derivatives | |
| Thiourea | HCl, reflux | Thiazolidinone hybrids |
Coordination Chemistry
The amino and amide groups act as ligands for transition metals:
| Metal Salt | Conditions | Complex Structure | Reference |
|---|---|---|---|
| Cu(II) acetate | Methanol, 25°C | Square-planar Cu(II) complex | |
| Fe(III) chloride | Aqueous pH 7 | Octahedral Fe(III) complex |
Enzymatic Transformations
In biological systems, the compound undergoes metabolic modifications:
| Enzyme System | Reaction | Product | Reference |
|---|---|---|---|
| N-Acetyltransferase (NAT1) | N-Acetylation | N-Acetyl metabolite | |
| Cytochrome P450 | Oxidative deamination | 6-Propanamide quinone |
Scientific Research Applications
N-(2-amino-1,3-benzothiazol-6-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of N-(2-amino-1,3-benzothiazol-6-yl)propanamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth. The exact molecular pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Differences
Core Heterocyclic Systems :
- Benzothiazole vs. Thiazole: Compounds 7c–7j (Ev1, Ev3) feature a monocyclic 2-amino-1,3-thiazole ring, whereas the target compound incorporates a fused benzothiazole system. The aromatic benzothiazole may enhance π-π stacking interactions and rigidity compared to thiazole derivatives .
- Benzothiazole vs. Thiazine: Derivatives 9g–9i (Ev6) possess a six-membered 1,3-thiazine ring.
- Saturated vs. Aromatic Rings : Impurity-E (Ev11) contains a tetrahydrobenzothiazole core (partially saturated), reducing aromaticity and increasing conformational flexibility compared to the fully aromatic target compound .
Substituent Variations :
- Amino vs. Acetamido: Compounds F222-0331 and F222-0410 (Ev9) replace the amino group with acetamido (-NHCOCH₃), altering hydrogen-bonding capacity and electronic properties .
- Propanamide Chain Length : Compound 9h (Ev6) uses a butyramide chain (C₄H₇O) instead of propanamide (C₃H₅O), affecting lipophilicity and steric bulk .
- Electron-Withdrawing Groups: EP3 348 550A1 derivatives (Ev10) feature trifluoromethyl (-CF₃) groups, which increase electron deficiency compared to the electron-donating amino group in the target compound .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Physical State |
|---|---|---|---|---|
| Target Compound | C₁₀H₁₁N₃OS | 221.28 (estimated) | Not reported | Solid (inferred) |
| 7c (Ev1) | C₁₆H₁₇N₅O₂S₂ | 375.47 | 134–178 | Solid |
| 9g (Ev6) | C₁₄H₁₇N₂OS | 261.37 | Not reported | Brown liquid |
| F222-0331 (Ev9) | C₂₀H₂₁N₃O₄S | 399.47 | Not reported | Solid |
| Impurity-E (Ev11) | C₁₀H₁₃N₃OS | 223.29 | Not reported | Solid |
Spectroscopic Characteristics
- IR Spectroscopy :
- NMR Spectroscopy :
- The benzothiazole’s aromatic protons (C6-H) in the target compound would resonate downfield (δ ~7.5–8.5 ppm), differing from thiazine derivatives (e.g., 9g: δ 7.28–7.62 ppm) due to ring current effects .
Biological Activity
N-(2-amino-1,3-benzothiazol-6-yl)propanamide is a compound derived from the benzothiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties, supported by case studies and research findings.
The chemical structure of this compound features a benzothiazole moiety that is known for its ability to interact with various biological targets. The mechanism of action typically involves modulation of enzyme activity or receptor interaction, which can lead to inhibition of tumor growth or reduction of inflammatory responses .
Anti-inflammatory Activity
Research indicates that derivatives of benzothiazole, including this compound, exhibit significant anti-inflammatory properties. A study evaluated a series of N-acylated and N-alkylated 2-aminobenzothiazoles and found that they effectively suppressed the generation of prostaglandin E2 (PGE2), a key mediator in inflammatory processes. The most potent compounds had EC50 values ranging from 118 nM to 177 nM, demonstrating superior efficacy compared to traditional anti-inflammatory drugs like indomethacin .
Anticancer Activity
Benzothiazole derivatives have shown promising anticancer effects across various cancer cell lines. In one study, a series of novel benzothiazole compounds were synthesized and tested against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines. The active compound exhibited significant inhibition of cell proliferation and induced apoptosis at concentrations as low as 1 μM. Furthermore, it was noted that these compounds could disrupt the cell cycle and inhibit migration in cancer cells .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| B7 | A431 | 1.0 | Apoptosis induction |
| B7 | A549 | 2.0 | Cell cycle arrest |
| GK510 | RAW264.7 | 0.118 | PGE2 suppression |
Antimicrobial Activity
The antimicrobial potential of benzothiazole derivatives has also been explored. A recent study identified several new compounds based on the benzothiazole scaffold that demonstrated bactericidal activity against various strains, including resistant strains. The structure-activity relationship analysis revealed that modifications to the benzothiazole core could enhance both potency and selectivity against bacterial pathogens .
Case Study 1: Anti-inflammatory Evaluation
In vivo studies using rat models demonstrated that certain derivatives significantly reduced edema in carrageenan-induced inflammation assays. These findings support the hypothesis that modifications to the benzothiazole structure can enhance anti-inflammatory efficacy .
Case Study 2: Anticancer Efficacy
A comparative study involving multiple benzothiazole derivatives highlighted the superior anticancer activity of this compound against A431 cells when compared to standard chemotherapeutics like doxorubicin. This study underscored the potential of this compound as a lead candidate for further development in cancer therapy .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-(2-amino-1,3-benzothiazol-6-yl)propanamide derivatives?
- Methodological Answer : Begin with nucleophilic substitution or coupling reactions between 6-amino-1,3-benzothiazole and activated propanamide precursors. Use reflux conditions in solvents like ethanol or chloroform, and monitor reaction progress via TLC. Purification via recrystallization (e.g., 80% ethanol) is recommended to isolate crystalline products. Intermediate characterization with -NMR (e.g., δ 7.01 ppm for -NH groups) and IR (e.g., 1668 cm for amide C=O) ensures correct functional group formation .
Q. What spectroscopic techniques are critical for characterizing N-(2-amino-1,3-benzothiazol-6-yl)propanamide?
- Methodological Answer : Combine -NMR (to identify aromatic protons at δ 6.42–7.73 ppm and aliphatic methylenes at δ 2.89–3.48 ppm), -NMR (amide carbonyl signals at ~168 ppm), and IR spectroscopy (N-H stretches at 3178 cm, C=O at ~1668 cm). Mass spectrometry (EI-MS) confirms molecular weight (e.g., 375–389 g/mol for derivatives) .
Q. How should researchers handle hydrogen bonding analysis in crystallographic studies of this compound?
- Methodological Answer : Perform single-crystal X-ray diffraction (XRD) to determine intermolecular interactions. Use SHELXL for refinement and ORTEP-3 for visualization. Identify classical N–H⋯N bonds (2.8–3.0 Å) and non-classical C–H⋯O/S interactions. Graph set analysis (e.g., motifs) helps classify hydrogen-bonding patterns .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental data for benzothiazole-propanamide derivatives?
- Methodological Answer : Apply density functional theory (DFT) to optimize geometries and calculate vibrational frequencies (IR) or NMR chemical shifts. Compare computed vs. experimental data to validate structures. For conflicting crystallographic results, use software like PLATON to check for missed symmetry or twinning .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in bioactive derivatives?
- Methodological Answer : Synthesize analogs with varying substituents (e.g., methyl, chloro, or trifluoromethyl groups on the benzothiazole ring). Test bioactivity (e.g., antimicrobial assays) and correlate with electronic (Hammett σ values) or steric parameters. Multivariate regression identifies key functional groups influencing activity .
Q. How can researchers validate crystallographic data for high-Z (heavy atom) derivatives of this compound?
- Methodological Answer : Collect high-resolution XRD data (≤ 0.8 Å) to resolve disorder. Use SHELXE for experimental phasing if heavy atoms (e.g., bromine) are present. Validate with R < 5% and CheckCIF/PLATON alerts. For twinned crystals, refine using HKLF5 in SHELXL .
Q. What advanced techniques address low yields in coupling reactions involving the benzothiazole core?
- Methodological Answer : Optimize coupling conditions using Pd catalysts (e.g., Suzuki-Miyaura for aryl substitutions) or microwave-assisted synthesis. Monitor by LC-MS to identify side products. Employ protecting groups (e.g., Boc for amines) to prevent unwanted side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
